4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine 4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128196
InChI: InChI=1S/C10H17N3O/c1-4-12-13(7-1)8-9-14-10-2-5-11-6-3-10/h1,4,7,10-11H,2-3,5-6,8-9H2
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine

CAS No.:

Cat. No.: VC18128196

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 4-(2-pyrazol-1-ylethoxy)piperidine
Standard InChI InChI=1S/C10H17N3O/c1-4-12-13(7-1)8-9-14-10-2-5-11-6-3-10/h1,4,7,10-11H,2-3,5-6,8-9H2
Standard InChI Key VIBYLTVRTYAGNW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OCCN2C=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine is defined by the IUPAC name 4-(2-pyrazol-1-ylethoxy)piperidine. Its structure comprises a six-membered piperidine ring linked via an ethoxy bridge to a pyrazole heterocycle (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight195.26 g/mol
Canonical SMILESC1CNCCC1OCCN2C=CC=N2
Standard InChI KeyVIBYLTVRTYAGNW-UHFFFAOYSA-N

The pyrazole group contributes to hydrogen bonding and π-π stacking interactions, while the piperidine ring enhances lipid solubility and target binding affinity.

Synthesis and Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure. Predicted spectral features include:

  • 1H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and pyrazole aromatic protons (δ 7.5–8.2 ppm).

  • 13C NMR: Peaks corresponding to piperidine carbons (δ 20–50 ppm), ether oxygen-linked carbons (δ 60–70 ppm), and pyrazole carbons (δ 105–150 ppm).

Mechanism of Action and Receptor Interactions

Sigma Receptor Modulation

Piperidine derivatives exhibit high affinity for σ1 receptors (σ1R), which regulate neurotransmitter systems and calcium signaling . In a study of structurally related compounds, replacement of piperazine with piperidine (e.g., compound 5 in Table 1) increased σ1R affinity by 420-fold (Ki=3.64nMK_i = 3.64 \, \text{nM}) compared to piperazine analogs (Ki=1531nMK_i = 1531 \, \text{nM}) . This underscores the piperidine ring’s role in enhancing σ1R selectivity, likely through optimized protonation states and hydrophobic interactions (Figure 2) .

Table 1: Binding Affinities of Selected Piperidine/Piperazine Derivatives

CompoundCoreσ1R KiK_i (nM)σ2R KiK_i (nM)H3R KiK_i (nM)
4Piperazine15311013.17
5Piperidine3.6422.47.70
S1RA17.09300>10,000

Histamine H3 Receptor Activity

The compound’s ethoxy linker and pyrazole group may facilitate H3R antagonism, as seen in analogs with sub-nanomolar KiK_i values . H3R antagonists are investigated for cognitive enhancement and neuroprotection, suggesting potential translational applications .

Pharmacological Applications and Preclinical Data

Neuropathic Pain Management

In vivo studies of σ1R antagonists like S1RA (phase II clinical trials) demonstrate reduced mechanical allodynia in rodent models . Given 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine’s structural similarity to high-affinity σ1R ligands, it may attenuate pain signaling through NMDA receptor modulation .

Neuropsychiatric Disorders

σ1R agonists (e.g., PRE-084) show efficacy in depression and anxiety models . The compound’s balanced σ1R/H3R activity could dual-target mood and cognitive pathways, though functional assays are needed to confirm efficacy.

Comparative Analysis with Structural Analogs

Piperidine vs. Piperazine Cores

Piperidine-containing derivatives consistently outperform piperazine analogs in σ1R selectivity (Table 1). Computational docking suggests protonation state differences underlie this trend: piperidine exists predominantly in a monoprotonated state at physiological pH, favoring interactions with σ1R’s acidic residues .

Role of the Pyrazole Substituent

Pyrazole’s aromaticity and hydrogen-bond capacity enhance binding to enzymatic active sites. For instance, in carbonic anhydrase inhibitors, pyrazole derivatives achieve IC50IC_{50} values <10 nM via similar mechanisms.

Future Directions and Challenges

ADMET Profiling

Predictive pharmacokinetic models indicate moderate blood-brain barrier penetration (logP ≈ 2.1) but potential CYP450-mediated metabolism. Structural optimization, such as fluorination of the pyrazole ring, could improve metabolic stability.

Target Validation

CRISPR/Cas9-mediated σ1R knockout models are needed to confirm target engagement. Additionally, positron emission tomography (PET) tracers could elucidate in vivo distribution patterns.

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